molecular formula C16H18ClN7 B6472487 5-chloro-6-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640873-34-1

5-chloro-6-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6472487
CAS No.: 2640873-34-1
M. Wt: 343.8 g/mol
InChI Key: RPPDVDRRUNYENP-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carbonitrile core substituted with a chlorine atom at position 5 and a piperazine-linked pyrimidinyl group at position 4.

Properties

IUPAC Name

5-chloro-6-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN7/c1-2-19-14-3-4-20-16(22-14)24-7-5-23(6-8-24)15-13(17)9-12(10-18)11-21-15/h3-4,9,11H,2,5-8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPDVDRRUNYENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-6-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine atom at the 5-position of the pyridine ring.
  • Pyrimidine and piperazine moieties , which are known to contribute to various biological activities.
  • Carbonitrile functional group , enhancing its reactivity and interaction with biological targets.

Molecular Formula: C16_{16}H20_{20}ClN5_{5}
Molecular Weight: 335.82 g/mol

Research indicates that this compound may function as an inhibitor of specific enzymes or receptors involved in critical biological pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the pyrimidine moiety may influence kinase activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines, including breast and colon cancer:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
HT29 (Colon Cancer)8.2Inhibition of cell proliferation through cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The presence of the carbonitrile group is believed to enhance membrane permeability, allowing for greater efficacy against bacterial strains.

Neuropharmacological Effects

Preliminary studies suggest that the compound may exhibit neuropharmacological effects, particularly as an antagonist at certain receptors. Its structural similarity to known piperazine derivatives indicates potential activity in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated that treatment led to significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
  • Case Study on Antimicrobial Efficacy : In a study evaluating its antibacterial properties, the compound was tested against a panel of resistant bacterial strains. Results showed that it inhibited growth effectively, suggesting its potential use as an alternative treatment for resistant infections.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Evidence IDs
5-Chloro-6-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile (Target) C₁₉H₂₀ClN₇ ~389.9 (calculated) Chloro (C5), ethylamino-pyrimidine-piperazine (C6), pyridine-3-carbonitrile Hypothesized kinase inhibition N/A
CHIR-99021 (6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile) C₂₂H₁₈Cl₂N₈ 465.3 Dichlorophenyl, imidazole-pyrimidine, ethylamino linker GSK-3α/β inhibitor
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile C₂₂H₂₇N₇O₂ 421.5 Pyrano-pyridine core, morpholine-pyrimidine-piperazine Not reported
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine C₂₁H₂₀Cl₂F₃N₇ 498.3 Trifluoromethyl, chloro-pyridine, piperazine-pyrimidine-diamine Not reported
2-Chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile C₂₀H₁₉ClN₆O ~394.9 (calculated) Quinolinone core, methylpiperazine, chloro-pyridine-carbonitrile Not reported

Key Structural Differences and Implications

Core Heterocycle Variations: The target compound and CHIR-99021 share a pyridine-3-carbonitrile backbone, but CHIR-99021 incorporates a dichlorophenyl-imidazole-pyrimidine group, enhancing its hydrophobic interactions and kinase selectivity .

Substituent Effects: Chloro vs. Trifluoromethyl: The trifluoromethyl group in ’s compound improves metabolic stability compared to the chloro substituent in the target compound . Ethylamino vs. Morpholine: The ethylamino group in the target compound may facilitate hydrogen bonding, while morpholine in ’s analog could enhance solubility due to its oxygen-rich structure .

Piperazine Linker Modifications: The target compound’s piperazine connects to a pyrimidine with an ethylamino group, whereas CHIR-99021 uses an ethylamino linker to a dichlorophenyl-imidazole-pyrimidine, broadening its interaction profile with kinase domains .

Q & A

Q. How does this compound compare to structurally similar kinase inhibitors in terms of resistance profiles?

  • Methodological Answer : Compare mutation tolerance using Ba/F3 cells engineered with kinase mutants (e.g., T790M EGFR). Resistance indices (RI = IC50<sup>mutant</sup>/IC50<sup>wild-type</sup>) >10 indicate high vulnerability. Cross-test with known inhibitors (e.g., gefitinib) to identify shared resistance mechanisms .

Q. What in silico tools predict its blood-brain barrier (BBB) permeability for neuro-oncology applications?

  • Methodological Answer : Use QSAR models (e.g., BBB Predictor in MOE) with descriptors like molecular weight (<450 Da) and polar surface area (<90 Ų). Validate with PAMPA-BBB assays; a Pe value >4.0 × 10⁻⁶ cm/s suggests high permeability .

Synthesis and Characterization Challenges

Q. How can researchers address low yields in the final coupling step?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) and ligands (BINAP or SPhos). Optimize solvent (toluene vs. dioxane) and degas the mixture to prevent oxidative byproducts. Use microwave-assisted synthesis (100–150°C, 30 min) to accelerate kinetics .

Q. What analytical techniques resolve ambiguities in stereochemistry?

  • Methodological Answer : Perform X-ray crystallography (if crystals are obtainable) or NOESY NMR to detect spatial proximities. For chiral centers, use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol gradient .

Biological Mechanism Elucidation

Q. What functional assays confirm target engagement in cellular models?

  • Methodological Answer : Use cellular thermal shift assays (CETSA) to measure stabilization of the target kinase upon compound binding. Combine with siRNA knockdown to validate phenotype rescue .

Q. How can researchers differentiate apoptosis from necrosis in treatment-induced cell death?

  • Methodological Answer : Perform Annexin V/PI staining (flow cytometry) and monitor caspase-3/7 activation (luminescent assays). Necrosis is indicated by PI+/Annexin V− populations and ATP depletion .

Advanced Applications

Q. What strategies enable site-specific conjugation for antibody-drug conjugate (ADC) development?

  • Methodological Answer : Introduce a click chemistry handle (e.g., azide or DBCO) at the pyridine 4-position. Conjugate via strain-promoted alkyne-azide cycloaddition (SPAAC) to antibody cysteine residues. Characterize DAR (drug-antibody ratio) by HIC-HPLC .

Q. Q. How can the compound’s pharmacokinetics be improved for in vivo studies?

  • Methodological Answer : Formulate with solubilizing agents (e.g., Captisol®) or PEGylated liposomes. Conduct PK studies in rodents (IV and PO dosing) to calculate AUC, Cmax, and t1/2. Adjust logP via prodrug strategies (e.g., phosphate esters) .

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